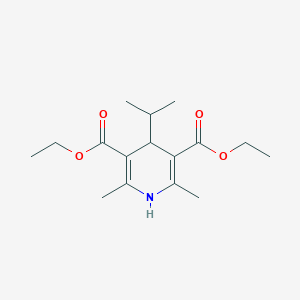
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester, also known as PID, is a chemical compound that has been widely studied for its potential applications in various scientific fields. PID is a colorless liquid that is soluble in most organic solvents and has a boiling point of 215°C.
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester is not fully understood, but it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are also implicated in the development of cancer. By inhibiting COX, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester may have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has also been shown to have anti-cancer effects in vitro and in vivo, with potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has several advantages for lab experiments, including its high purity, good solubility in organic solvents, and low toxicity. However, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has some limitations, including its high cost and limited availability in some regions. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester also has limited stability in aqueous solutions, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester. One area of interest is the development of new synthetic methods for 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester and its derivatives, with improved yields and lower costs. Another area of interest is the development of new applications for 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester in materials science, such as the synthesis of new MOFs with improved gas storage and separation properties. In medicinal chemistry, future research could focus on the development of new anti-inflammatory and anti-cancer agents based on the structure of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester. Finally, further studies are needed to fully understand the mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester can be achieved through several methods, including the reaction of pyridine-3,5-dicarboxylic acid with isopropyl alcohol and hydrochloric acid, followed by the addition of diethyl ether. Another method involves the reaction of pyridine-3,5-dicarboxylic acid with isopropyl alcohol and acetic anhydride, followed by the addition of diethyl ether. Both methods yield high purity 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester with good yields.
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been studied extensively for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. In medicinal chemistry, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Propiedades
Número CAS |
1539-32-8 |
|---|---|
Nombre del producto |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester |
Fórmula molecular |
C16H25NO4 |
Peso molecular |
295.37 g/mol |
Nombre IUPAC |
diethyl 2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25NO4/c1-7-20-15(18)13-10(5)17-11(6)14(12(13)9(3)4)16(19)21-8-2/h9,12,17H,7-8H2,1-6H3 |
Clave InChI |
WCAAIKAJAUMTSL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C(C)C)C(=O)OCC)C)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C(C)C)C(=O)OCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




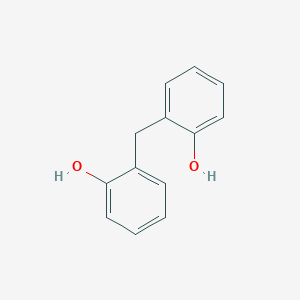
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)

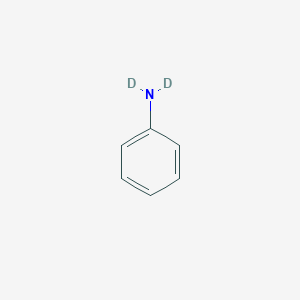
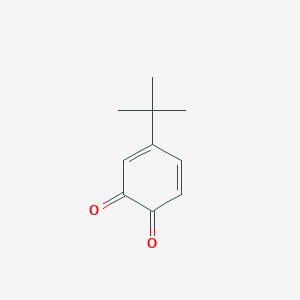



![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

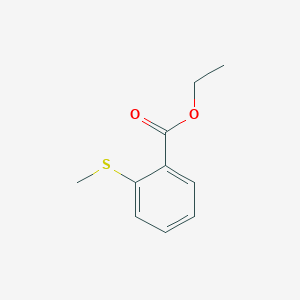
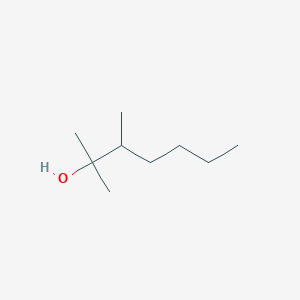
![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)